molecular formula C18H23N3O4S B2600494 methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1421457-81-9

methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2600494
CAS No.: 1421457-81-9
M. Wt: 377.46
InChI Key: WGIQAQNRTUCCMX-UHFFFAOYSA-N
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Description

Methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic compound featuring a benzoate ester core linked to a piperidine-sulfonyl moiety and a 2-methylimidazole substituent. This structure combines heterocyclic, sulfonamide, and ester functionalities, making it relevant for pharmaceutical and agrochemical research. The sulfonyl group enhances binding affinity to biological targets, while the imidazole and piperidine moieties contribute to solubility and bioavailability .

Properties

IUPAC Name

methyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-19-9-12-20(14)13-15-7-10-21(11-8-15)26(23,24)17-5-3-16(4-6-17)18(22)25-2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIQAQNRTUCCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl) Benzoate

  • Structural Features : Contains a benzimidazole ring directly attached to the benzoate ester, lacking the piperidine-sulfonyl bridge.
  • Synthesis : Synthesized via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .
  • Applications: Primarily explored for antimicrobial and anticancer activities due to the benzimidazole core.

2-(((4-(2-Methoxyphenoxy)-3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-Benzo[d]imidazole

  • Structural Features: Shares a sulfinyl-linked benzimidazole but replaces the piperidine-sulfonyl group with a pyridine-phenoxy system.
  • Synthesis : Oxidized with m-CPBA and purified via alumina chromatography (CH₂Cl₂/MeOH). The sulfinyl group enhances metabolic stability but introduces stereochemical complexity absent in the sulfonyl-containing target compound .

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-Bipyridin-2′-yl]Benzene-1,4-diamine

  • Structural Features : Combines imidazole and bipyridine systems but lacks the sulfonyl-benzoate ester.
  • Synthesis : Prepared via SNAr reaction between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine. The bipyridine scaffold enhances fluorescence properties, unlike the target compound’s sulfonyl-based design .
  • Applications : Explored as a fluorescent probe, highlighting the role of imidazole in photophysical applications versus the target’s likely pharmacological focus .

Metsulfuron Methyl Ester (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate)

  • Structural Features : Shares a sulfonyl-benzoate ester but incorporates a triazine ring instead of imidazole-piperidine.
  • Synthesis : Derived from sulfonylurea chemistry, targeting acetolactate synthase (ALS) inhibition .
  • Applications : A commercial herbicide, emphasizing the agrochemical utility of sulfonylurea motifs. The target compound’s imidazole-piperidine system may redirect it toward mammalian enzyme targets (e.g., kinases or GPCRs) .

4-(1H-Imidazol-1-ylmethyl)Benzohydrazide Derivatives

  • Structural Features : Features an imidazole-linked benzohydrazide, diverging from the target’s sulfonyl-piperidine architecture.
  • Synthesis : Generated from methyl 4-(bromomethyl)benzoate and hydrazine hydrate, followed by reactions with carbonyl compounds to form hydrazones and heterocycles (e.g., oxadiazoles) .
  • Applications : Studied for antimicrobial and antitumor activity, with the hydrazide group enabling metal chelation—a property absent in the ester-dominated target compound .

Structural and Functional Analysis Table

Compound Name Key Structural Features Synthesis Highlights Primary Applications References
Methyl 4-((4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate Piperidine-sulfonyl, imidazole, benzoate ester Multi-step alkylation/sulfonylation Pharmaceutical (hypothetical)
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl) benzoate Benzimidazole-benzoate ester Na₂S₂O₅-catalyzed condensation Antimicrobial/anticancer
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl-benzimidazole, pyridine-phenoxy m-CPBA oxidation Proton pump inhibition
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole, phenylenediamine SNAr reaction Fluorescent probes
Metsulfuron methyl ester Sulfonylurea, triazine-benzoate ester Sulfonylurea coupling Herbicide
4-(1H-Imidazol-1-ylmethyl)benzohydrazide derivatives Imidazole-benzohydrazide, heterocyclic derivatives Hydrazine/carbonyl reactions Antimicrobial/antitumor

Key Research Findings

  • Sulfonyl vs.
  • Imidazole Positioning : Imidazole at the piperidine methyl position (target) may enhance blood-brain barrier penetration compared to bipyridine-linked imidazoles () .
  • Agrochemical vs. Pharmaceutical Design : The target’s lack of triazine/sulfonylurea motifs () suggests divergence from herbicidal mechanisms toward mammalian enzyme inhibition .

Biological Activity

Methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining imidazole, piperidine, and sulfonyl groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S. The compound's IUPAC name indicates the presence of key functional groups that are often associated with biological activity.

PropertyValue
Molecular FormulaC19H24N4O3SC_{19}H_{24}N_{4}O_{3}S
Molecular Weight396.48 g/mol
IUPAC NameMethyl 4-(4-(2-methyl-1H-imidazol-1-ylmethyl)piperidin-1-ylsulfonyl)benzoate
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and piperidine moieties have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluating the antibacterial properties of related compounds reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with imidazole and piperidine structures exhibited MIC values ranging from 15.625 to 125 μM, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, the compound is hypothesized to possess antifungal activity. Research on similar imidazole-containing compounds has shown efficacy against Candida species, suggesting that this compound may also inhibit fungal biofilm formation .

Table: Antifungal Activity Comparison

CompoundMIC (μg/mL)Activity Type
Methyl 4-(imidazolylmethyl)benzoate50Antifungal
Fluconazole220Control

The mechanism of action for compounds containing imidazole and piperidine typically involves disruption of microbial cell wall synthesis and inhibition of nucleic acid production. This is achieved through interference with essential metabolic pathways, leading to cell death .

Pharmacological Potential

The pharmacological potential of this compound extends beyond antimicrobial activity. Its structural components suggest possible applications in treating various conditions, including cancer and neurological disorders. Computational studies have indicated that similar compounds can interact with specific protein targets involved in disease pathways .

Q & A

Q. What are the recommended synthetic routes for methyl 4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with piperidine derivatives functionalized with a 2-methylimidazole moiety. Key steps include:

Sulfonylation : Reacting 4-(chlorosulfonyl)benzoic acid methyl ester with a piperidine intermediate under anhydrous conditions (e.g., DMF, 0–5°C).

Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Optimization strategies:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Catalysts : Triethylamine or DMAP improves sulfonylation efficiency.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Synthetic Step Reagents/Conditions Yield Range
SulfonylationDMF, 0–5°C, 12 h60–75%
Piperidine CouplingEDC/HOBt, rt, 24 h50–65%
Final PurificationEthanol/water85–95% purity

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks. Key signals:
  • Piperidine protons (δ 1.4–2.8 ppm).
  • Sulfonyl group (δ 3.3–3.5 ppm for SO2CH2).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+ ≈ 435.5 g/mol).
  • IR Spectroscopy : Peaks at 1700–1720 cm⁻¹ (ester C=O) and 1150–1170 cm⁻¹ (sulfonyl S=O) .

Q. What are the key considerations when designing in vitro assays to evaluate pharmacological activity?

  • Methodological Answer :
  • Cell Lines : Use target-specific models (e.g., cancer cell lines for antiproliferative studies).
  • Dose Range : Test concentrations from 1 nM to 100 µM to establish IC50 values.
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%).
  • Assay Duration : 48–72 h incubation for viability assays (MTT or resazurin).
  • Replicates : Triplicate measurements to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism (imidazole ring) or solvent impurities. Strategies include:
  • Deuterated Solvents : Use DMSO-d6 for improved solubility and signal resolution.
  • 2D NMR : COSY and HSQC to resolve overlapping signals (e.g., piperidine vs. imidazole protons).
  • Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ADF).
    Example: A 2025 study resolved ambiguous δ 7.8–8.2 ppm signals via HSQC, confirming aromatic proton assignments .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., kinases or GPCRs). Focus on sulfonyl and imidazole groups as key pharmacophores.
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate binding stability over 100 ns trajectories.
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors.
    Case Study: A 2025 study linked sulfonamide orientation to kinase inhibition (ΔG = -9.2 kcal/mol via docking) .

Q. How can contradictory results in biological activity between in vitro and in vivo models be addressed?

  • Methodological Answer : Contradictions may stem from bioavailability or metabolic instability. Solutions:
  • Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance permeability.
  • Metabolic Profiling : LC-MS/MS to identify metabolites (e.g., hepatic cytochrome P450 degradation).
  • Formulation : Use liposomal encapsulation or PEGylation to improve pharmacokinetics.
    Example: A 2025 report showed a 3-fold increase in bioavailability via liposomal delivery .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer : Variability may arise from differential expression of target proteins or efflux pumps (e.g., P-gp). Steps:

Target Validation : siRNA knockdown to confirm mechanism.

Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess resistance.

Proteomics : Western blot for protein targets (e.g., Bcl-2 or caspase-3).
Table: Cytotoxicity in MCF-7 vs. HEK293 cells:

Cell Line IC50 (µM) P-gp Expression
MCF-712.3 ± 1.2Low
HEK29345.6 ± 3.8High
This suggests P-gp-mediated resistance in HEK293 .

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